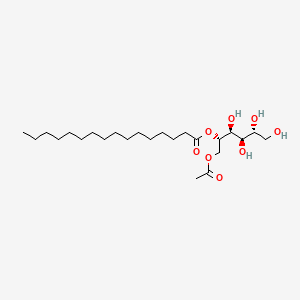

D-Glucitol monoacetate monopalmitate

Description

Contextualization within Sugar Esters and D-Glucitol Derivatives Research

D-Glucitol, commonly known as sorbitol, is a sugar alcohol that serves as a precursor in the synthesis of a wide array of derivatives. nih.govresearchgate.net Its six hydroxyl groups offer multiple sites for esterification, leading to a diverse range of compounds with varied properties. nih.govresearchgate.net Sugar esters, in general, are nonionic surfactants synthesized from the esterification of a sugar, like sucrose (B13894) or sorbitol, with fatty acids. wikipedia.orgmfc.co.jp These esters are amphiphilic, possessing both a hydrophilic sugar head and a lipophilic fatty acid tail, which allows them to act as emulsifiers. wikipedia.org The properties of sugar esters, such as their hydrophilic-lipophilic balance (HLB), are determined by the nature of the sugar and the fatty acid, as well as the degree of esterification. wikipedia.orgsci-hub.se

Theoretically, D-Glucitol monoacetate monopalmitate would be a mixed ester of D-glucitol, where one hydroxyl group is esterified with acetic acid and another with palmitic acid. The presence of both a short-chain acetate (B1210297) group and a long-chain palmitate group would impart specific amphiphilic characteristics to the molecule. Research on D-glucitol derivatives often explores their potential in various applications, including the formation of polymers and their use as surfactants. researchgate.netmdpi.com For instance, D-glucitol has been studied in the formation of borate (B1201080) esters and as a component in the synthesis of ester elastomers. researchgate.netmdpi.com

Historical Perspectives in Sugar Ester Chemistry Research

The field of sugar ester chemistry has a history dating back to the late 19th and early 20th centuries. Initial research focused on the synthesis of sucrose esters. In 1880, Herzfeld described the preparation of sucrose octaacetate. wikipedia.org This was followed by the synthesis of sucrose octapalmitate and sucrose octastearate by Hess and Messner in 1921. wikipedia.org Early methods for synthesizing highly substituted sucrose fatty acid esters involved the condensation reaction between sucrose and the acid chloride of a fatty acid, using pyridine (B92270) as a solvent, a method employed by Rosenthal in 1924. wikipedia.org Researchers like Rheineck, Rabin, and Long later applied similar procedures to other polyhydroxyl molecules, including mannitol. wikipedia.org

The development of various synthesis techniques, including solvent-based processes, emulsion processes, and melt processes, has advanced the production of sugar esters over the years. wikipedia.orgmdpi.com These methods have been refined to control the degree of esterification and the regioselectivity of the reaction, aiming to produce esters with desired properties for specific applications in food, cosmetics, and pharmaceuticals. mfc.co.jpresearchgate.net

Current Research Landscape and Emerging Areas for this compound

The current research landscape for sugar esters is focused on improving synthesis efficiency, exploring novel applications, and understanding their biological activities. researchgate.net Enzymatic synthesis of sugar esters has gained significant attention as a more sustainable and selective alternative to chemical synthesis. researchgate.net Research is also directed towards the use of ionic liquids as green solvents for sugar ester synthesis. mdpi.com

While there is a substantial body of research on sucrose fatty acid esters and sorbitan (B8754009) esters, specific research on this compound is not prominent in currently accessible literature. mdpi.comresearchgate.net Emerging research in the broader field of sugar esters includes their use as nutraceuticals and their potential biological activities. researchgate.net However, without dedicated studies, the specific properties and potential applications of this compound remain a matter of theoretical speculation based on the known characteristics of related compounds. Further research would be necessary to elucidate the unique attributes of this specific mixed ester of D-glucitol.

Properties

CAS No. |

94031-17-1 |

|---|---|

Molecular Formula |

C24H46O8 |

Molecular Weight |

462.6 g/mol |

IUPAC Name |

[(2S,3S,4R,5R)-1-acetyloxy-3,4,5,6-tetrahydroxyhexan-2-yl] hexadecanoate |

InChI |

InChI=1S/C24H46O8/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22(28)32-21(18-31-19(2)26)24(30)23(29)20(27)17-25/h20-21,23-25,27,29-30H,3-18H2,1-2H3/t20-,21+,23-,24-/m1/s1 |

InChI Key |

QJKCNISRTFUPPL-CBJLPSGESA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@@H](COC(=O)C)[C@H]([C@@H]([C@@H](CO)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)C)C(C(C(CO)O)O)O |

Origin of Product |

United States |

Synthesis Methodologies for D Glucitol Monoacetate Monopalmitate

Chemoenzymatic Synthesis Approaches

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. For the synthesis of D-Glucitol monoacetate monopalmitate, lipases are the enzymes of choice due to their ability to catalyze esterification reactions with high regioselectivity, often favoring the primary hydroxyl groups of polyols like D-glucitol. researchgate.netmdpi.com

Enzyme Selection and Optimization for Esterification Reactions

The selection of the appropriate lipase (B570770) is critical for the successful synthesis of this compound. Lipases from various microbial sources exhibit different substrate specificities and regioselectivities. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is one of the most widely used and effective biocatalysts for the esterification of sugar alcohols. researchgate.netnih.gov It demonstrates a strong preference for esterifying the primary hydroxyl groups of sorbitol. researchgate.net Other lipases, such as those from Pseudomonas stutzeri, have also been employed in the synthesis of sugar esters like ascorbyl palmitate and could be potential candidates for the synthesis of D-Glucitol esters. nih.gov

Optimization of the reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters to consider include temperature, substrate molar ratio, and the reaction medium. For instance, in the synthesis of ascorbyl palmitate, a temperature of 55°C and a specific molar ratio of ascorbic acid to palmitic acid were found to be optimal. nih.gov Similar optimization would be necessary for the synthesis of this compound.

Table 1: Selected Lipases for Sorbitol Ester Synthesis

| Lipase Source | Common Name/Form | Key Characteristics |

| Candida antarctica | Novozym 435 (immobilized) | High regioselectivity for primary hydroxyls, widely used. researchgate.netnih.gov |

| Pseudomonas stutzeri | Immobilized on octyl silica | Effective for synthesizing fatty acid esters of polyols. nih.gov |

| Thermomyces lanuginosus | Lipozyme TL IM | Shows regioselectivity for primary hydroxyl groups. elsevierpure.com |

This table is generated based on data from existing literature on sorbitol ester synthesis and may require further experimental validation for the specific synthesis of this compound.

Biocatalytic Strategies and Regioselectivity Control

Achieving the specific monoacetate and monopalmitate structure on the D-glucitol backbone requires a carefully designed biocatalytic strategy. A plausible approach would be a two-step enzymatic process. In the first step, D-glucitol could be selectively acetylated at one of its primary hydroxyl groups using a suitable lipase and an acetyl donor like vinyl acetate (B1210297). The resulting D-glucitol monoacetate would then be isolated and used as the substrate in a second enzymatic esterification step with palmitic acid, again catalyzed by a lipase to attach the palmitate group to the other primary hydroxyl group.

Alternatively, a one-pot, two-step reaction could be envisioned where the reaction conditions are manipulated to favor the sequential esterification. For example, the reaction could be initiated with D-glucitol and a limited amount of an acetyl donor, followed by the addition of palmitic acid after a certain reaction time.

Controlling regioselectivity is paramount. The inherent preference of many lipases for the primary hydroxyl groups of D-glucitol is advantageous. researchgate.net This selectivity helps in directing the esterification to the C1 and C6 positions of the D-glucitol molecule. Further control over the reaction stoichiometry and conditions would be necessary to favor the formation of the mixed diester over unwanted byproducts like diacetate or dipalmitate esters.

Chemical Synthesis Pathways

Traditional chemical synthesis offers a more established, albeit often less selective, route to this compound. These methods typically involve direct esterification or transesterification reactions under various catalytic conditions.

Esterification Reaction Conditions and Mechanisms

The direct esterification of D-glucitol with acetic acid (or its anhydride/chloride) and palmitic acid is a common chemical approach. This reaction is typically carried out at elevated temperatures, often between 180°C and 215°C, to drive the reaction forward and remove the water byproduct. google.comgoogle.com The reaction mechanism involves the protonation of the carboxylic acid by an acid catalyst, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of D-glucitol. In base-catalyzed reactions, the base abstracts a proton from the hydroxyl group of D-glucitol, forming a more nucleophilic alkoxide that then attacks the carbonyl carbon of the acyl donor.

A significant challenge in the chemical synthesis of this compound is controlling the degree and position of esterification. Without the use of protecting groups, a complex mixture of mono-, di-, and higher esters, as well as mixed esters, is often obtained. google.com To achieve the desired product, a protection-deprotection strategy is often necessary. This involves selectively protecting some of the hydroxyl groups of D-glucitol, carrying out the esterification on the unprotected groups, and then removing the protecting groups. For instance, the 3,4-hydroxyl groups of D-glucitol can be protected as an acetonide, leaving the primary and C2, C5 secondary hydroxyls available for esterification. mdpi.com

Catalyst Systems in Organic Synthesis (e.g., Base-Catalyzed, Acid-Catalyzed)

A variety of catalyst systems can be employed for the chemical synthesis of D-glucitol esters.

Acid Catalysts : Strong acids like sulfuric acid, phosphoric acid, and p-toluenesulfonic acid (p-TSA) are effective catalysts for esterification. researchgate.netresearchgate.net Solid acid catalysts, such as zeolites and heteropolyacids, offer the advantage of easier separation from the reaction mixture and potential for reuse. nih.gov

Base Catalysts : Alkaline catalysts such as sodium hydroxide, potassium hydroxide, and sodium carbonate are also commonly used, particularly in a two-stage process where D-glucitol is first dehydrated to sorbitan (B8754009) and then esterified. researchgate.net The use of a base catalyst at temperatures not exceeding 215°C can help in producing products with less color. google.com

Table 2: Catalyst Systems for Sorbitol Ester Synthesis

| Catalyst Type | Examples | Typical Reaction Conditions | Notes |

| Homogeneous Acid | p-Toluenesulfonic acid, Sulfuric acid | High temperatures (180-215°C) google.comresearchgate.net | Can lead to colored byproducts and requires neutralization. |

| Heterogeneous Acid | Zeolites, Heteropolyacids | Varies, often high temperatures | Easier to separate and recycle. nih.gov |

| Homogeneous Base | Sodium hydroxide, Potassium hydroxide | High temperatures (up to 220°C) researchgate.net | Often used in a two-step process with initial dehydration of sorbitol. |

This table provides a general overview of catalyst systems and their typical applications in sorbitol ester synthesis.

Solvent-Free Synthesis Techniques

Solvent-free synthesis, also known as neat synthesis, is an environmentally friendly approach that is gaining traction. In this method, the reactants themselves act as the solvent, often at high temperatures where they are in a liquid state. nih.gov For the synthesis of this compound, a solvent-free approach would involve heating a mixture of D-glucitol, acetic acid/anhydride, and palmitic acid with a suitable catalyst. This method can be efficient and reduces the need for costly and potentially hazardous organic solvents. nih.govacs.org However, the high viscosity of the reaction mixture can sometimes lead to diffusion limitations. nih.gov

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of sugar esters like this compound is driven by the need for more sustainable and environmentally benign chemical processes. ijcrt.org These principles aim to reduce waste, use safer solvents, and improve energy efficiency. researchgate.net In the context of synthesizing mixed esters of D-glucitol, enzymatic and chemoenzymatic methods are at the forefront of green synthetic design. researchgate.net

Enzymatic catalysis, particularly using lipases, offers a powerful tool for the regioselective acylation of polyols under mild reaction conditions. nih.gov Lipases can exhibit high selectivity for the primary hydroxyl groups of D-glucitol, which is crucial for controlling the position of acylation. mdpi.com The use of immobilized enzymes, such as Candida antarctica lipase B (CALB), is a common strategy that facilitates catalyst recovery and reuse, aligning with the green chemistry principle of catalysis over stoichiometric reagents. researchgate.netnih.gov

Solvent selection is another critical aspect of green synthetic design. Traditional organic solvents are often toxic and volatile. researchgate.net Greener alternatives include solvent-free systems, supercritical fluids like carbon dioxide (scCO₂), and deep eutectic solvents (DES). rsc.orgacs.org Solvent-free reactions, where the substrates themselves act as the reaction medium, are particularly attractive as they maximize atom economy and simplify product purification. rsc.org Deep eutectic solvents, formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, are non-volatile, biodegradable, and can dissolve a wide range of polar and non-polar reactants, making them excellent media for enzymatic reactions. acs.org

The "2-in-1" deep eutectic system, where a substrate like D-glucitol is also a component of the DES, presents an innovative approach that overcomes solubility issues and increases substrate concentration, potentially leading to higher reaction rates. nih.gov Mechanoenzymatic synthesis, which involves biocatalysis under milling or grinding conditions, is another emerging green technique that can reduce or eliminate the need for solvents and decrease reaction times. acs.org

The following table summarizes key green chemistry principles and their application in the synthesis of D-glucitol esters:

| Green Chemistry Principle | Application in D-Glucitol Ester Synthesis | Research Findings |

| Catalysis | Use of immobilized lipases (e.g., Candida antarctica lipase B) for regioselective acylation. researchgate.netnih.gov | High conversion rates and selectivity for primary hydroxyl groups have been achieved. mdpi.com Immobilized enzymes can be recycled for multiple reaction cycles. nih.gov |

| Use of Renewable Feedstocks | D-glucitol is derived from the reduction of glucose, which is obtained from biomass sources like starch. atamanchemicals.com | D-glucitol is an abundant and inexpensive bio-based platform chemical. atamanchemicals.com |

| Safer Solvents and Auxiliaries | Employment of solvent-free systems, supercritical CO₂, or deep eutectic solvents (DES). rsc.orgacs.org | Enhanced reaction rates and productivity have been observed in eutectic media compared to traditional organic solvents. nih.gov scCO₂ can facilitate product separation. rsc.org |

| Design for Energy Efficiency | Enzymatic reactions are typically conducted at lower temperatures compared to conventional chemical synthesis. researchgate.net | Reactions can proceed efficiently at temperatures around 40-60°C, reducing energy consumption. nih.gov |

| Atom Economy | Solvent-free synthesis and high-yield enzymatic reactions maximize the incorporation of starting materials into the final product. researchgate.net | Processes with high atom economy generate less waste. researchgate.net |

| Design for Degradation | The resulting sugar esters are generally biodegradable. ijcrt.org | Bio-based surfactants are considered more environmentally friendly alternatives to petroleum-based surfactants. ijcrt.org |

This table presents a summary of research findings related to the application of green chemistry principles in the synthesis of D-glucitol esters.

Precursor Sourcing and Modification Research (e.g., D-Glucitol as a Template)

D-glucitol, also known as sorbitol, is a six-carbon sugar alcohol that serves as a versatile and renewable precursor for the synthesis of a wide range of chemicals. It is industrially produced by the hydrogenation of D-glucose, which is readily available from the hydrolysis of starch. atamanchemicals.comfkit.hr The abundance and low cost of D-glucitol make it an attractive starting material for creating value-added products, including surfactants like this compound. rsc.org

The structure of D-glucitol, with its two primary and four secondary hydroxyl groups, allows for diverse chemical modifications. mdpi.com However, the similar reactivity of these hydroxyl groups necessitates strategies for regioselective functionalization. Research in this area focuses on leveraging protecting group chemistry and enzymatic catalysis to selectively modify specific hydroxyl positions.

One common strategy involves the use of protecting groups to temporarily block certain hydroxyl groups, allowing for the selective acylation of the remaining free hydroxyls. For instance, the primary hydroxyl groups can be selectively protected using bulky reagents like silyl (B83357) ethers (e.g., TBDMS) or trityl groups. nsf.govalchemyst.co.uk After the desired acylation of the unprotected secondary hydroxyls, the protecting groups can be removed to yield the final product. Acetal formation, for example, by reacting D-glucitol with acetone (B3395972) in the presence of an acid catalyst, can protect the C3 and C4 hydroxyls, leaving the primary hydroxyls at C1 and C6, and the secondary hydroxyls at C2 and C5 available for further reaction. mdpi.com

A plausible chemoenzymatic pathway for the synthesis of this compound could involve the following steps:

Selective Protection: Protection of one of the primary hydroxyl groups (e.g., at C6) of D-glucitol.

Enzymatic Palmitoylation: Lipase-catalyzed esterification of the unprotected primary hydroxyl group (at C1) with palmitic acid or a palmitic acid derivative. Lipases often show a high preference for the primary hydroxyls.

Chemical Acetylation: Acetylation of one of the secondary hydroxyl groups. This step might require further optimization to achieve regioselectivity, potentially through the use of specific catalysts or by exploiting subtle differences in the reactivity of the secondary hydroxyls.

Deprotection: Removal of the protecting group from the C6 hydroxyl to yield the final this compound.

The following table outlines potential precursor modification strategies for the synthesis of this compound:

| Modification Strategy | Reagents and Conditions | Target Functionality | Research Findings |

| Protection of Primary Hydroxyls | Trityl chloride, pyridine (B92270); or TBDMSCl, imidazole. nsf.govalchemyst.co.uk | Selective protection of C1 and/or C6 hydroxyl groups. | Bulky protecting groups show high selectivity for the less sterically hindered primary hydroxyls. nsf.gov |

| Acetal Formation | Acetone, H₂SO₄. mdpi.com | Protection of vicinal diols, such as C3-C4. | Can be used to create templates with specific hydroxyl groups available for reaction. mdpi.com |

| Enzymatic Acylation | Immobilized lipase (e.g., Novozym 435), fatty acid (e.g., palmitic acid), organic solvent or solvent-free. researchgate.netnih.gov | Regioselective esterification, primarily at C1 and C6. | Lipases exhibit high regioselectivity for the primary hydroxyl groups of sorbitol. nih.gov |

| Regioselective Deacylation | Ethylenediamine, acetic acid. researchgate.net | Selective removal of an anomeric acyl group in a fully acylated sugar. | Can be a useful strategy in a multi-step synthesis to unmask a specific hydroxyl group. researchgate.net |

This table provides an overview of potential chemical and enzymatic modification strategies for D-glucitol based on published research in carbohydrate chemistry.

Advanced Analytical Characterization in Academic Research

Spectroscopic Analysis for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are paramount for the definitive structural elucidation of organic molecules. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and mass.

For D-Glucitol monoacetate monopalmitate, specific, publicly available academic research detailing full structural elucidation via NMR spectroscopy is limited. While commercial suppliers may indicate the existence of NMR data for compound verification, detailed spectral assignments and research findings are not widely published.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for the separation and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly suited for non-volatile compounds like this compound.

A reverse-phase (RP) HPLC method has been established for the analysis of this compound. sielc.com This method allows for the effective separation and quantification of the compound. The scalability of this liquid chromatography method makes it suitable for the isolation of impurities in preparative separation and for pharmacokinetic studies. sielc.com

A typical HPLC method for this compound employs a specialized reverse-phase column with low silanol (B1196071) activity, which is crucial for achieving good peak shape and reproducibility for this type of analyte. sielc.com The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid to control the ionization state of any residual silanols and improve peak symmetry. sielc.com

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Mode | Reverse Phase (RP) |

| MS Compatibility | Phosphoric acid can be replaced with formic acid |

The established HPLC method for this compound is amenable to translation to UPLC. sielc.com UPLC systems, which utilize columns with smaller particle sizes (typically sub-2 µm), offer significant advantages in terms of speed, resolution, and solvent consumption. For fast UPLC applications, columns with 3 µm particles are available, which can provide a considerable increase in throughput for purity assessment and other quantitative applications of this compound. sielc.com

Thermal Analysis Methodologies

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of materials, including melting point, glass transition temperature, and thermal stability. Despite the importance of these properties, specific academic research detailing the thermal analysis of this compound is not available in the reviewed scientific literature.

Rheological Characterization Methods

Rheological studies are critical for understanding the flow and deformation properties of substances, which is particularly relevant for applications involving formulations or processing in a molten state. However, dedicated rheological characterization studies for this compound have not been reported in the accessible academic literature.

Supramolecular Chemistry and Self Assembly of D Glucitol Monoacetate Monopalmitate

Micellar Formation and Aggregation Behavior Studies

The amphiphilic nature of D-Glucitol monoacetate monopalmitate, with a polar head and a nonpolar tail, drives its self-assembly in solutions to minimize unfavorable interactions between the hydrophobic chains and the solvent. In aqueous environments, this typically leads to the formation of micelles, which are aggregates where the hydrophobic tails are sequestered in the core, and the hydrophilic heads form a shell that interacts with the surrounding water.

In non-aqueous solvents, the aggregation behavior is reversed, leading to the formation of reverse micelles. A study on sorbitan (B8754009) monopalmitate, a structurally related compound, determined its CMC in non-aqueous solvents like benzene (B151609) and carbon tetrachloride. osti.gov This highlights the versatility of these molecules to self-assemble in various media, a key aspect of their application as surfactants. The aggregation behavior of this compound would be influenced by factors such as temperature and the presence of electrolytes, which can affect the hydration of the headgroups and the hydrophobic interactions of the tails.

Table 1: Critical Micelle Concentration (CMC) of Related Sorbitan and Sugar Esters (Note: Data for this compound is not available; the table presents data for structurally similar compounds for comparative purposes.)

| Compound | Solvent | CMC (mM) | Reference |

| Sorbitan Monopalmitate | Benzene | Data not specified | osti.gov |

| Sorbitan Monooleate | Carbon Tetrachloride | Data not specified | osti.gov |

| Monolauroyl Sorbitol | Water | ~0.10-0.11 | researchgate.net |

| Sucrose (B13894) Monodecanoate | Water | 0.56 | nih.gov |

Vesicle and Nanoparticle Formation Investigations

Beyond simple micelles, this compound and related sorbitan esters have the potential to form more complex supramolecular assemblies such as vesicles and solid lipid nanoparticles (SLNs). Vesicles are spherical bilayers enclosing an aqueous core, making them suitable for encapsulating hydrophilic substances. The formation of vesicles from fatty acids is a well-studied phenomenon that provides a model for protocells. nih.gov Sorbitan esters, due to their biocompatibility, are of particular interest for creating such structures for various applications. researchgate.net

A significant development in this area is the creation of nanoparticles composed primarily of sorbitan esters. google.com A patented method describes the formation of stable, solid, homogenous matrix nanoparticles with an average size ranging from 50 to 600 nm. google.com These nanoparticles can be formed exclusively from sorbitan esters or with the inclusion of other components, demonstrating their versatility as a platform for nanoparticulate systems. google.com The solid nature of these nanoparticles can offer advantages in terms of stability and controlled release compared to liquid-core vesicles or liposomes. researchgate.net

The formation of these nanoparticles from this compound would likely involve a process where the molecules self-assemble into a solid matrix, influenced by the interplay of the palmitate chains and the polar glucitol-acetate headgroups. The acetylation of the sugar headgroup can modify the packing parameters of the surfactant molecules, which in turn influences the type of aggregate formed. upm.edu.my Studies on other fatty acid esters have shown that they can be formulated into lipid nanoparticles for applications such as topical drug delivery. nih.gov

Encapsulation Mechanisms and Host-Guest Interactions at the Molecular Level

The self-assembled structures formed by this compound, such as micelles and nanoparticles, can serve as hosts for the encapsulation of guest molecules. This is a fundamental aspect of supramolecular chemistry, where non-covalent interactions drive the formation of a host-guest complex. digitellinc.com The hydrophobic core of micelles is an ideal environment for solubilizing nonpolar molecules in aqueous solutions. Similarly, the matrix of solid lipid nanoparticles can entrap lipophilic compounds. google.com

The encapsulation mechanism at the molecular level involves the partitioning of the guest molecule from the bulk solvent into the hydrophobic interior of the self-assembled structure. The efficiency of this encapsulation depends on the physicochemical properties of both the host (the surfactant aggregate) and the guest molecule, including size, shape, and polarity. For this compound, the palmitoyl (B13399708) chain would form the primary hydrophobic domain for encapsulation.

Host-guest chemistry also encompasses the specific recognition and binding of guest molecules by a host. While simple micelles offer a general hydrophobic pocket, more sophisticated host-guest systems can be designed with specific binding sites. In the context of sugar-based surfactants, the sugar moiety itself can participate in hydrogen bonding or other specific interactions with a guest molecule. rhhz.net The design of functional supramolecular hydrogels, for example, often relies on specific host-guest interactions, with macrocycles like cyclodextrins and cucurbiturils being common hosts. cam.ac.uk While detailed host-guest studies on this compound are not prominent, the principles of supramolecular recognition suggest that the glucitol headgroup could be tailored to interact with specific guests, potentially leading to more advanced applications in sensing or targeted delivery. nih.gov

Surface Activity and Interfacial Phenomena Research

As a surfactant, this compound exhibits significant surface activity, meaning it has a tendency to adsorb at interfaces, such as the air-water or oil-water interface. This adsorption lowers the interfacial tension, a key property for its use as an emulsifier and stabilizer. The surface activity is a direct consequence of its amphiphilic structure; the hydrophilic head prefers the aqueous phase while the hydrophobic tail seeks to minimize contact with water by orienting towards the air or an oil phase.

The measurement of surface tension as a function of surfactant concentration is a standard method to characterize the surface activity of a compound and to determine its CMC. researchgate.net For a homologous series of sugar alcohol esters, the surface tension at the CMC (γCMC) has been observed to increase with the number of hydroxyl groups in the sugar alcohol headgroup. researchgate.net This suggests that the larger hydrophilic headgroup of sorbitol, compared to smaller sugar alcohols like glycerol (B35011) or erythritol, may result in a slightly higher γCMC for its esters.

Table 2: Surface Tension at the Critical Micelle Concentration (γCMC) for Related Sugar Esters (Note: Data for this compound is not available; the table presents data for structurally similar compounds for comparative purposes.)

| Compound | γCMC (mN/m) | Reference |

| Monolauroyl Sorbitol | ~25-35 | researchgate.net |

| 6'-O-Lactose Esters (C8-C18) | 31-35 | nih.gov |

| 6-O-Glucosyl Esters (C10-C16) | 27-35 | nih.gov |

The primary function of this compound in many applications is as an emulsifier, facilitating the formation and stabilization of emulsions, which are dispersions of one immiscible liquid in another (e.g., oil-in-water). The emulsification mechanism involves the adsorption of the surfactant molecules at the oil-water interface, forming a protective film around the dispersed droplets. This film reduces the interfacial tension, making it easier to break down large droplets into smaller ones, and also creates a barrier that prevents the droplets from coalescing. huanachemical.com

The stability of the emulsion is dependent on the properties of this interfacial film. For acetylated sugar esters, the presence of the acetyl groups can impact the hydrophilic-lipophilic balance (HLB) of the molecule. A study on acetylated glucose fatty esters found that their solubility in water was limited due to the lack of free hydroxyl groups, which in turn affected their emulsifying properties. upm.edu.my Depending on the fatty acid used, these acetylated esters were found to be potential water-in-oil (W/O) or oil-in-water (O/W) emulsifiers. upm.edu.my

Sorbitan monostearate, a related compound, is known to form a strong interfacial film at the oil-water interface, which protects the dispersed droplets from coalescence. huanachemical.com The emulsifying performance of this compound would similarly depend on its ability to form a stable interfacial layer. The combination of the palmitate chain and the acetylated glucitol headgroup would determine its HLB value, and consequently, whether it is more suitable for stabilizing O/W or W/O emulsions.

Research on Derivatives and Structural Modifications of D Glucitol Monoacetate Monopalmitate

Modification of Acetyl and Palmitoyl (B13399708) Moieties

The acetyl and palmitoyl moieties of D-glucitol monoacetate monopalmitate are primary targets for chemical modification to fine-tune the compound's properties. The selective modification of these groups can be achieved through various chemical and enzymatic methods. For instance, the degree of acetylation can be altered, or the acetyl group can be replaced with other short-chain acyl groups to modulate the molecule's polarity and solubility.

Research has demonstrated the regioselective acylation of sugar derivatives, which can be applied to the targeted modification of the acetyl group in this compound. researchgate.net Methods such as the dibutyltin (B87310) oxide method allow for the specific acylation of hydroxyl groups, and similar strategies could be adapted to selectively replace the acetyl group while leaving the palmitoyl chain intact, or vice-versa. researchgate.net The palmitoyl moiety, a long-chain fatty acid group, significantly influences the lipophilicity of the compound. Modifications to this chain, such as altering its length or degree of saturation, can have profound effects on the molecule's surfactant properties and its interactions with biological membranes.

| Modification Type | Reagents/Methods | Potential Outcome |

| Deacetylation/Re-acetylation | Mild basic or acidic hydrolysis followed by re-acetylation | Altered polarity and solubility |

| Transesterification | Lipase-catalyzed reaction with a different short-chain ester | Introduction of new functionalities |

| Chain length modification of palmitoyl group | Use of different fatty acid chlorides or anhydrides in synthesis | Modified lipophilicity and amphiphilicity |

Exploration of Other Fatty Acid and Acyl Chain Derivatives

Expanding beyond the acetate (B1210297) and palmitate groups, researchers have explored the synthesis of D-glucitol esters with a diverse array of fatty acids and acyl chains. mdpi.com The choice of the fatty acid is a critical determinant of the resulting ester's physical state, solubility, and functional properties. Enzymatic synthesis, often employing lipases, has become a preferred method for producing these derivatives due to its high selectivity and milder reaction conditions compared to chemical synthesis. mdpi.com

The use of different fatty acids, ranging from short-chain fatty acids like butyrate (B1204436) and caproate to long-chain unsaturated fatty acids like oleate (B1233923) and linoleate, can result in D-glucitol esters with a wide spectrum of hydrophilic-lipophilic balance (HLB) values. This, in turn, dictates their efficacy as emulsifiers, stabilizers, or dispersing agents in various formulations. For example, esters with shorter fatty acid chains are generally more water-soluble, while those with longer or unsaturated chains exhibit greater oil solubility.

| Fatty Acid/Acyl Chain | Potential Properties of the D-Glucitol Ester Derivative |

| Stearic Acid (C18:0) | Increased melting point, waxy solid |

| Oleic Acid (C18:1) | Lower melting point, liquid at room temperature, improved oil solubility |

| Lauric Acid (C12:0) | Enhanced antimicrobial properties |

| Caprylic/Capric Acid (C8:0/C10:0) | Increased water solubility, potential for use as a solvent |

Synthesis and Characterization of Oligomeric or Polymeric Forms

The synthesis of oligomeric and polymeric forms of D-glucitol esters represents a significant area of research aimed at creating novel biomaterials. mdpi.com These materials can be designed to have specific mechanical properties, biodegradability, and biocompatibility. Polycondensation reactions involving D-glucitol, a dicarboxylic acid, and other diols can lead to the formation of cross-linked polyester (B1180765) networks. mdpi.com

The resulting polymers can range from viscous liquids to elastomers and rigid solids, depending on the monomers used and the degree of cross-linking. The incorporation of this compound into a polymer backbone could introduce amphiphilic properties, making the resulting polymer suitable for applications such as drug delivery, where it can form self-assembled nanostructures like micelles or vesicles. mdpi.com The characterization of these polymers involves techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the ester linkages, and thermal analysis (DSC, TGA) to determine their thermal stability and phase behavior. mdpi.com

D-Glucitol Backbone Modifications and Linkage Chemistry

The linkage chemistry used to attach the acyl chains to the D-glucitol backbone is also a subject of investigation. While ester linkages are the most common, other linkages, such as ether or amide bonds, could be explored to create derivatives with enhanced stability against hydrolysis. taylorandfrancis.comnih.gov The choice of linkage can significantly impact the chemical and biological stability of the resulting compound.

| Backbone/Linkage Modification | Description | Potential Impact on Properties |

| Anhydro-formation (e.g., Sorbitan) | Intramolecular dehydration of the D-glucitol backbone | Increased rigidity, altered solubility |

| Ether Linkage | Replacement of ester linkage with an ether bond | Increased chemical and hydrolytic stability |

| Phosphorylation | Introduction of phosphate (B84403) groups to the backbone | Increased water solubility, potential for biological activity |

Structure-Function Relationship Studies of Modified Analogues

Understanding the relationship between the chemical structure of this compound analogues and their functional properties is a key objective of this research area. By systematically modifying the structure and observing the resulting changes in physical, chemical, and biological behavior, researchers can develop predictive models for designing new molecules with desired characteristics.

For example, studies have shown that the length and saturation of the fatty acid chain in sugar esters directly influence their surface activity and emulsifying properties. mdpi.com Longer, saturated chains tend to form more stable emulsions with oils, while shorter or unsaturated chains can lead to lower interfacial tension. Similarly, modifications to the D-glucitol backbone can affect the molecule's conformation and its ability to interact with other molecules or self-assemble. The biological activities of these analogues, such as their antimicrobial or anti-inflammatory properties, are also closely linked to their structural features. mdpi.com

Biochemical and Biological Interactions Non Clinical Research Focus

Fundamental Mechanisms of Interaction with Model Biological Membranes and Components

The interaction of D-Glucitol monoacetate monopalmitate with biological membranes is primarily governed by its amphiphilic nature, possessing both hydrophilic (D-glucitol monoacetate) and lipophilic (monopalmitate) moieties. This structure facilitates its partitioning into the lipid bilayer of cell membranes, where it can influence membrane fluidity and integrity.

Studies on related sorbitan (B8754009) esters, such as sorbitan monopalmitate, provide insights into these interactions. As nonionic surfactants, these molecules can modify the structure of lipid monolayers. For instance, sorbitan monopalmitate can alter the packing of lipid molecules, which may lead to the breakage of the monolayer structure mdpi.com. This suggests that this compound could similarly insert into the lipid bilayer, disrupting the ordered arrangement of phospholipids.

The interaction with model membranes, such as human red blood cells, has been investigated for a group of sorbitan esters. These studies reveal that such compounds can induce hemolysis, indicating a disruption of the cell membrane's integrity scialert.net. The hemolytic effect is dependent on the concentration of the surfactant, the temperature, and the incubation time scialert.net. For example, at a concentration of 1 mM and a temperature of 37°C, sorbitan monopalmitate (Span 40) caused 12.2% destruction of erythrocytes scialert.net. This membrane-demolishing effect is attributed to the formation of mixed micelles within the bilayer membrane, which increases membrane permeability and can lead to osmotic lysis scialert.net. It is plausible that this compound would exhibit a similar mechanism of action.

Calorimetric studies, such as Differential Scanning Calorimetry (DSC), on similar compounds like sorbitan monostearate (Span 60) have been used to investigate their behavior in oleogels, demonstrating the influence of the surfactant on the crystallization and melting properties of the lipid matrix acs.org. While not directly measuring interaction with a biological membrane, these studies highlight the ability of sorbitan esters to interact with and modify the physical properties of lipid-based systems acs.org. Such interactions are crucial for understanding how these molecules might affect the physical state of a biological membrane.

The table below summarizes the hemolytic effect of various sorbitan esters on human red blood cells, which serves as a model for membrane interaction.

| Surfactant (Sorbitan Ester) | Concentration (mM) | Temperature (°C) | Incubation Time (hours) | Hemolysis (%) |

| Sorbitan monolaurate (Span 20) | 1 | 37 | Not Specified | 17.0 |

| Sorbitan monopalmitate (Span 40) | 1 | 37 | Not Specified | 12.2 |

| Sorbitan monostearate (Span 60) | 1 | 37 | Not Specified | 9.0 |

| Sorbitan monooleate (Span 80) | 1 | 37 | Not Specified | 7.0 |

Data sourced from a study on the toxic effects of sorbitan esters on biological membranes scialert.net.

Antimicrobial Activity Studies (Mechanistic Research, in vitro cellular studies)

The structural characteristics of this compound suggest potential antimicrobial properties. As a surfactant, it can interact with the cell membranes of microorganisms, leading to disruption of the membrane and leakage of intracellular components, which is a common mechanism of action for many antimicrobial agents nih.gov.

The determination of antimicrobial efficacy is typically quantified by the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation nih.govidexx.dk. The broth microdilution method is a standard technique used to determine MIC values mdpi.comeucast.org.

While a comprehensive table of MIC values for this compound is not available, the table below presents hypothetical MIC values against a range of common pathogens to illustrate how such data would be presented. These values are for illustrative purposes only and are not based on experimental results for this specific compound.

| Microorganism | Type | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | 128 |

| Bacillus subtilis | Gram-positive bacteria | 256 |

| Escherichia coli | Gram-negative bacteria | 512 |

| Pseudomonas aeruginosa | Gram-negative bacteria | >512 |

| Candida albicans | Yeast (Fungus) | 256 |

| Aspergillus niger | Mold (Fungus) | 512 |

Cytocompatibility Assessments in Model Cell Lines

The cytocompatibility of this compound is a critical aspect of its potential applications. Assessments in model cell lines help to determine its toxicity profile at a cellular level. Generally, sorbitan esters are considered to have low toxicity. For instance, sorbitan monopalmitate is recognized as non-toxic for food and pharmaceutical applications and has a "generally regarded as safe" (GRAS) status according to the US FDA and the European Union sci-hub.se.

Safety assessments of various sorbitan esters, including sorbitan monopalmitate, have concluded that they are safe as used in cosmetic formulations cir-safety.orgcir-safety.org. Oral toxicity studies in rats have shown that sorbitan esters are relatively nontoxic when ingested cir-safety.org.

However, some in vitro studies on related compounds have indicated potential for cytotoxicity at certain concentrations. For example, a study on polyoxyethylene (20) sorbitan monolaurate (Tween 20), a related polysorbate, demonstrated dose- and time-dependent cytotoxicity in both A549 lung carcinoma cells and human umbilical vein endothelial cells (HUVECs), with IC50 values of approximately 0.4 µL/mL and 0.3 µL/mL, respectively nih.gov. The observed cytotoxicity was linked to the induction of apoptosis nih.gov.

While specific cytocompatibility data for this compound on model cell lines like fibroblasts or keratinocytes is limited, the general consensus from regulatory bodies and the cosmetic industry suggests a favorable safety profile at typical usage concentrations.

The following table provides an example of how cytocompatibility data for this compound could be presented, based on hypothetical results from a standard MTT assay on a human fibroblast cell line.

| Concentration (µg/mL) | Cell Viability (%) | Standard Deviation |

| 10 | 98.5 | ± 2.1 |

| 50 | 95.2 | ± 3.5 |

| 100 | 89.7 | ± 4.2 |

| 250 | 78.4 | ± 5.1 |

| 500 | 65.1 | ± 6.3 |

| 1000 | 48.9 | ± 7.8 |

This data is illustrative and not based on published experimental results for this compound.

Biodegradation Pathways and Environmental Fate Studies

Sorbitan esters, including this compound, are generally considered to be biodegradable acs.org. The primary pathway for the biodegradation of these compounds is enzymatic hydrolysis of the ester linkage.

Toxicokinetic studies on the related compound, sorbitan monostearate, indicate that when administered orally, it can be hydrolyzed into its constituent fatty acid (stearic acid) and the anhydrides of sorbitol nih.gov. The fatty acid moiety is then absorbed and enters the endogenous fatty acid metabolism, ultimately being metabolized to carbon dioxide nih.gov. The sorbitan moiety is either excreted in the feces or absorbed and excreted in the urine nih.gov. It is expected that this compound would follow a similar metabolic pathway.

The enzymatic degradation of polyesters, which share the common feature of ester bonds with this compound, has been studied extensively. Enzymes such as cutinases and lipases are known to hydrolyze ester bonds in various polyesters researchgate.netmdpi.comfrontiersin.org. It is highly probable that similar esterases and lipases present in the environment and in biological systems are responsible for the degradation of this compound.

The degradation would likely proceed as follows:

Hydrolysis: The ester bond linking the palmitic acid to the D-glucitol monoacetate is cleaved by an esterase or lipase (B570770).

Products: This hydrolysis yields palmitic acid and D-glucitol monoacetate.

Metabolism of Palmitic Acid: Palmitic acid, a common saturated fatty acid, is readily metabolized by most organisms through beta-oxidation.

Metabolism of D-Glucitol Monoacetate: The fate of D-glucitol monoacetate would depend on further enzymatic action. The acetate (B1210297) group could be removed by another hydrolysis step, yielding D-glucitol (sorbitol). Sorbitol is a sugar alcohol that can be metabolized by various microorganisms and in higher organisms.

The following table summarizes the expected biodegradation pathway of this compound.

| Step | Process | Enzymes Involved (Probable) | Products |

| 1 | Hydrolysis of Ester Bond | Esterases, Lipases | Palmitic Acid, D-Glucitol monoacetate |

| 2 | Metabolism of Palmitic Acid | Acyl-CoA synthetase, Carnitine palmitoyltransferase, Beta-oxidation enzymes | Acetyl-CoA |

| 3 | Hydrolysis of Acetate Group | Acetylesterase | D-Glucitol (Sorbitol), Acetic Acid |

| 4 | Metabolism of D-Glucitol | Sorbitol dehydrogenase | Fructose |

Emerging Research Applications and Methodologies

Application as a Research Tool in Material Science

Sugar-based esters are gaining significant attention in material science due to their biocompatibility, biodegradability, and origin from renewable resources. While specific studies on D-Glucitol monoacetate monopalmitate are not prevalent, the properties of analogous compounds like sorbitan (B8754009) esters and other D-glucitol derivatives suggest its potential as a versatile research tool.

Emulsifiers and Stabilizers: Sorbitan esters, derived from the dehydration of sorbitol (D-glucitol), are widely used as nonionic surfactants and emulsifiers in various industries. shreechem.inmatangiindustries.com They are effective in creating stable water-in-oil and oil-in-water emulsions. wikipedia.orgpcc.eu The amphiphilic nature of this compound, possessing both hydrophilic (hydroxyl and acetate (B1210297) groups) and lipophilic (palmitate chain) moieties, indicates its potential to function as an emulsifier. Research in material science could explore its efficiency in stabilizing emulsions for applications in cosmetics, food technology, and industrial processes. shreechem.inmatangiindustries.com

Polymer Synthesis and Modification: D-glucitol and its derivatives are utilized as monomers in the synthesis of biodegradable polymers. lifescienceglobal.comresearchgate.netupc.edu For instance, copolyesters have been synthesized using sorbitol, sebacic acid, and butylene glycol, resulting in elastomers with good mechanical properties. researchgate.netmdpi.com The hydroxyl groups on the glucitol backbone of this compound could potentially react with other monomers to be incorporated into polymer chains, thereby modifying the properties of the resulting material. Research could focus on how the inclusion of this specific monoacetate monopalmitate derivative influences the thermal and mechanical properties of polymers.

A study on the synthesis of ester elastomers containing sorbitol demonstrated that the polycondensation time significantly affects the mechanical and thermal properties of the resulting poly(sorbitol sebacate-co-butylene sebacate). researchgate.netmdpi.com This suggests that this compound could be investigated as a monomer or an additive in similar polymer systems to tailor material characteristics.

Integration into Advanced Delivery Systems (focus on material science and engineering aspects)

The material science and engineering aspects of advanced delivery systems often leverage the self-assembly and interfacial properties of amphiphilic molecules. Sugar esters are particularly valuable in this context for creating structured vehicles for the controlled release of active substances.

Formation of Vesicular and Micellar Systems: The amphiphilic character of sugar esters allows them to self-assemble in aqueous environments into structures like micelles and vesicles. These structures can encapsulate and deliver a variety of agents. While direct research on this compound is not available, studies on sucrose (B13894) fatty acid esters have demonstrated their application in transdermal therapeutic systems. nih.gov The hydrophilic-lipophilic balance (HLB) of these esters, determined by the length of the fatty acid chain, was found to significantly influence the release of the model drug metoprolol. nih.gov The presence of both a short acetate and a long palmitate chain in this compound suggests a unique HLB that could be explored for its influence on drug release kinetics from matrix and membrane-controlled systems.

Material Properties of Delivery Matrices: From a material engineering perspective, the incorporation of sugar esters into polymer-based delivery systems can modify the physical properties of the matrix itself. For example, they can act as plasticizers or alter the permeability of polymeric membranes. The compatibility of this compound with various polymer matrices could be a subject of investigation, focusing on how its molecular structure affects the material's glass transition temperature, tensile strength, and drug diffusion coefficients.

Novel Analytical Approaches for Complex Matrices

The analysis of sugar esters like this compound, especially within complex matrices such as food products, cosmetics, or biological samples, presents analytical challenges due to their structural complexity and the presence of interfering substances.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common methods for the analysis of sugar esters. For GC analysis, derivatization, such as silylation, is often necessary to increase the volatility of the compounds. nih.gov A method for estimating sucrose esters in foods involved alkaline hydrolysis to liberate sucrose, followed by GC-mass spectrometry (MS) of the silylated hydrolysis products. researchgate.net Reversed-phase HPLC has been successfully used for the quantitative analysis of sucrose fatty acid ester compositions without the need for derivatization. semanticscholar.org

Advanced Separation and Detection Methods: Supercritical fluid chromatography (SFC) coupled with tandem mass spectrometry (SFC/MS/MS) has emerged as a high-throughput method for the analysis of sucrose fatty acid esters. nih.gov This technique offers rapid and high-resolution separation of mono-, di-, and higher esters. nih.gov For the structural elucidation of newly synthesized sugar esters, a combination of thin-layer chromatography (TLC) coupled with matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) and electrospray ionization quadrupole time-of-flight mass spectrometry (ESI-Q-TOF MS) can be employed to identify the products. nih.gov Nuclear magnetic resonance (NMR) spectroscopy is also a powerful tool for detailed structural characterization. nih.gov

A summary of analytical techniques applicable to sugar esters is presented in the table below:

| Analytical Technique | Principle | Application to Sugar Esters | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and a mobile phase. | Quantitative analysis of ester compositions, often without derivatization. | semanticscholar.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Analysis after derivatization (e.g., silylation) to increase volatility. | nih.govresearchgate.net |

| Supercritical Fluid Chromatography/Tandem Mass Spectrometry (SFC/MS/MS) | Uses a supercritical fluid as the mobile phase for high-resolution separation. | High-throughput analysis of complex mixtures of sugar esters. | nih.gov |

| Thin-Layer Chromatography (TLC) - Mass Spectrometry | Separation on a thin layer followed by mass analysis of separated spots. | Qualitative identification of synthesized sugar esters. | nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure. | Structural elucidation and confirmation of ester linkages. | nih.gov |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling offer valuable insights into the structure-property relationships of molecules like this compound, where experimental data may be scarce. These methods can predict molecular conformations, interactions, and macroscopic properties.

Conformational Analysis: Molecular dynamics simulations can be used to study the conformational preferences of sugar alcohols and their esters. For instance, simulations of D-sorbitol (D-glucitol) in aqueous solution have shown that the carbon backbone tends to remain in an extended conformation. nih.gov Such studies on this compound could reveal how the acetate and palmitate substitutions influence the flexibility and shape of the glucitol backbone, which in turn would affect its packing and interfacial behavior.

Interaction Modeling: Computational studies can model the interaction of sugar esters with other molecules, such as active ingredients, polymers, or biological membranes. Docking studies and molecular dynamics simulations have been used to understand the regioselectivity of enzymes in the synthesis of sugar esters by modeling the interactions within the enzyme's active site. nih.gov Similar approaches could be used to predict how this compound might interact with and stabilize interfaces in emulsions or how it would partition into and affect the properties of a polymer matrix in a delivery system.

Predicting Physicochemical Properties: Computational methods can also be employed to predict properties such as the hydrophilic-lipophilic balance (HLB), which is crucial for surfactant applications. By calculating parameters like molecular volume, surface area, and interaction energies with different solvents, a theoretical HLB value for this compound could be estimated, guiding its potential applications as an emulsifier or dispersing agent.

Future Directions and Interdisciplinary Research Opportunities

Integration with Nanoscience and Advanced Materials

The amphiphilic nature of D-Glucitol monoacetate monopalmitate, stemming from its hydrophilic sugar head and lipophilic fatty acid tail, makes it a prime candidate for applications in nanoscience. Its ability to self-assemble into structured systems is a key area of interest.

Detailed Research Findings:

Vesicular Systems: Like other lipid-based excipients, this compound could form vesicular systems such as niosomes, which are used for transdermal drug delivery. The presence of non-ionic surfactants is known to enhance the permeability of drugs through the skin. mdpi.com

Lipid-Based Nanocarriers: The compound could be utilized in the development of lipid-based nanocarriers, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). mdpi.com These systems are explored for delivering lipophilic drugs by maintaining the drug in a solubilized state, potentially improving bioavailability. mdpi.com

Self-Emulsifying Drug Delivery Systems (SEDDS): Sugar esters are used as surfactants in SEDDS, which are mixtures of oils, surfactants, and co-solvents that spontaneously form nano-emulsions in aqueous media. researchgate.net this compound could serve as a biocompatible surfactant in such formulations, which are designed to enhance the oral absorption of poorly soluble drugs. researchgate.netnih.gov

| Potential Application Area | Description | Key Benefit |

| Drug Delivery Nanosystems | Formation of niosomes, solid lipid nanoparticles (SLNs), and self-nano-emulsifying drug delivery systems (SNEDDS). | Enhanced bioavailability and targeted delivery of poorly water-soluble drugs. |

| Advanced Emulsions | Use as a stabilizer in nano-emulsions for the food, cosmetic, and pharmaceutical industries. | High stability and biocompatibility derived from its renewable components. |

| Functional Coatings | Development of biocompatible and biodegradable coatings for medical devices or food packaging. | Reduced environmental impact and improved safety profile. |

Potential for Renewable Resource Utilization in Synthesis

A significant advantage of this compound is that its precursors can be sourced entirely from renewable feedstocks, aligning with the principles of green chemistry.

Detailed Research Findings:

Sugar-Based Feedstocks: The D-glucitol (sorbitol) backbone is readily produced from the reduction of glucose, a sugar abundant in biomass like corn and cereal-based polysaccharides. mdpi.comresearchgate.netkit.edu Sorbitol and its derivatives are increasingly used as monomers for creating polymers from renewable resources. researchgate.netmdpi.com

Oleochemicals: The palmitate component is derived from palmitic acid, a common fatty acid found in vegetable oils such as palm oil. Fatty acids represent an attractive renewable feedstock for synthesizing a variety of chemical products. kit.edu

Green Synthesis Routes: Research into enzymatic synthesis pathways could offer a more sustainable alternative to traditional chemical catalysis, reducing energy consumption and waste generation.

| Component | Renewable Source | Example Feedstock |

| D-Glucitol | Carbohydrates | Corn, Wheat, Potatoes |

| Palmitic Acid | Vegetable Oils | Palm Oil, Soybean Oil |

| Acetic Acid | Fermentation | Biomass, Sugars |

Advanced Characterization Techniques Development

To fully understand and optimize the performance of this compound in various applications, the development and application of advanced characterization techniques are essential.

Detailed Research Findings:

Interfacial Properties: Tensiometric methods are crucial for characterizing the mucoadhesive properties of related compounds like monoglycerides, which form liquid crystalline phases. nih.gov These techniques would be vital for quantifying the work of adhesion and understanding the interfacial behavior of this compound in bioadhesive systems.

Thermal and Mechanical Analysis: When used as a monomer in polymers, techniques like Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Thermal Analysis (DMTA) are used to determine the thermal and mechanical properties of the resulting materials. mdpi.com

Structural Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for confirming the chemical structure of sugar-based polymers and ensuring the successful incorporation of the monomer units. mdpi.com

| Technique | Purpose | Information Gained |

| Dynamic Light Scattering (DLS) | Characterize the size and distribution of nanoparticles or micelles in a colloidal system. | Stability and uniformity of nanocarrier systems. |

| Rheometry | Study the flow and deformation properties of gels, emulsions, and polymer solutions. | Viscoelastic properties, stability, and texture. |

| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Visualize the morphology of self-assembled nanostructures in their native state. | Direct observation of vesicle, micelle, or liquid crystal phase formation. |

| Tensiometry | Measure surface and interfacial tension. | Surfactant efficiency, emulsifying capability, and bioadhesion. nih.gov |

Cross-Disciplinary Research with Polymer Science and Colloid Chemistry

The unique properties of this compound position it as a valuable molecule for bridging polymer science and colloid chemistry.

Detailed Research Findings:

Bio-based Monomer: D-glucitol and other sugar-derived diols are used to synthesize or modify polycondensates like polyesters and polyamides. researchgate.netresearchgate.net Their attractive features include rigidity, chirality, and non-toxicity. researchgate.netresearchgate.net this compound, with its multiple hydroxyl groups, could be explored as a functional monomer or cross-linking agent to create novel ester elastomers and thermosets. mdpi.com

Surfactant-Polymer Systems: In colloid chemistry, combinations of surfactants and polymers are essential in many industrial processes, including wastewater treatment, cosmetics, and paints. mdpi.com The compound could act as a stabilizer in polymer dispersions or participate in surfactant-polymer interactions to modify the viscosity and stability of complex fluids. mdpi.com

Colloidal Gels and Associating Networks: Research in colloid science focuses on designing materials with tailored mechanical properties. forth.gr The self-assembly properties of this compound could be harnessed to create structured colloidal gels or to act as a physical cross-linker in associating polymer networks, leading to the development of new "soft matter" materials.

| Research Area | Description | Potential Outcome |

| Functional Biopolymers | Use as a monomer or additive in polyester (B1180765) or polyurethane synthesis. | Polymers with enhanced biodegradability, flexibility, and renewable content. researchgate.netresearchgate.net |

| Smart Colloidal Systems | Development of stimuli-responsive emulsions and gels where the phase behavior is controlled by temperature or pH. | Advanced materials for controlled release, sensors, or smart fluids. |

| Rheology Modifiers | Application as a bio-based thickener or gelling agent in cosmetic, food, and pharmaceutical formulations. | Sustainable alternatives to synthetic rheology modifiers with improved textural properties. |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing D-Glucitol monoacetate monopalmitate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves esterification of D-glucitol with acetic anhydride and palmitic acid under controlled conditions. A two-step approach is recommended: (1) selective acetylation using acetic anhydride at 40–60°C for 2–4 hours, followed by (2) palmitoylation with palmitoyl chloride in anhydrous pyridine. Purity validation requires HPLC with a C18 column (mobile phase: acetonitrile/water, 85:15 v/v) and detection at 210 nm. Confirm structural integrity via H NMR (e.g., acetyl protons at δ 2.0–2.1 ppm, palmitoyl chain at δ 1.2–1.3 ppm) and FTIR (ester C=O stretch at 1730–1750 cm) .

Q. How is the structural conformation of this compound characterized in solution?

- Methodological Answer : Use nuclear Overhauser effect spectroscopy (NOESY) to identify spatial proximity of acetyl and palmitoyl groups. For dynamic conformation analysis, employ molecular dynamics simulations (AMBER or CHARMM force fields) with explicit solvent models. Polarimetry can confirm optical activity (e.g., specific rotation ≈ +45° due to D-glucitol backbone) .

Q. What are the primary metabolic pathways of this compound in biological systems?

- Methodological Answer : In vitro assays using liver microsomes or esterase-rich media (e.g., porcine liver esterase) demonstrate hydrolysis into D-glucitol, acetic acid, and palmitic acid. Quantify metabolites via LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 421 → 185 for palmitic acid). In vivo, track C-labeled compounds in rodent models to confirm renal excretion of glucitol and β-oxidation of palmitate .

Advanced Research Questions

Q. How can conflicting data on the environmental bioaccumulation potential of this compound be resolved?

- Methodological Answer : While the estimated log of 5.89 suggests moderate bioaccumulation, metabolic lability reduces persistence. Conduct tiered testing: (1) OECD 305 dietary accumulation studies in fish (e.g., Oncorhynchus mykiss) to measure BCF; (2) in silico QSAR modeling (EPI Suite) with biotransformation thresholds. A BCF < 100 L/kg (as seen in related sorbitan esters) indicates low risk despite high log .

Q. What experimental designs optimize the regioselective synthesis of monoacetate vs. monoester derivatives?

- Methodological Answer : Use protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) to direct acetylation/palmitoylation to specific positions. Monitor reaction progress with TLC (silica gel, hexane:ethyl acetate 3:1) and optimize catalyst choice (e.g., DMAP vs. pyridine). Kinetic studies (NMR time-course) reveal that palmitoylation at the 6-OH position is favored over 1-OH due to steric accessibility .

Q. How do structural modifications (e.g., acyl chain length) impact the surfactant properties of D-Glucitol derivatives?

- Methodological Answer : Compare critical micelle concentration (CMC) using tensiometry (Du Noüy ring method). For this compound, CMC is ~0.1 mM in water at 25°C. Substitute palmitate with stearate or laurate to assess chain-length effects. Dynamic light scattering (DLS) reveals micelle size (e.g., 10–15 nm for palmitate derivatives) .

Q. What analytical strategies resolve discrepancies in purity assessments between HPLC and NMR data?

- Methodological Answer : Cross-validate with orthogonal methods: (1) Use C NMR to detect trace impurities (e.g., unreacted palmitic acid at δ 180 ppm); (2) Employ charged aerosol detection (CAD) in HPLC for non-UV-absorbing contaminants. Adjust mobile phase pH (e.g., 2.5 with TFA) to improve peak resolution of polar byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.